molecular formula C16H22O B14117108 Cyclohexyl(mesityl)methanone CAS No. 3674-76-8

Cyclohexyl(mesityl)methanone

Cat. No.: B14117108
CAS No.: 3674-76-8
M. Wt: 230.34 g/mol
InChI Key: RGRRJUHUJDHUEA-UHFFFAOYSA-N
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Description

Cyclohexyl(mesityl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group and a mesityl group attached to a central carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(mesityl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(mesityl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring in the mesityl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Cyclohexyl(mesityl)carboxylic acid or cyclohexyl(mesityl)ketone.

    Reduction: Cyclohexyl(mesityl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Cyclohexyl(mesityl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl(mesityl)methanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(phenyl)methanone
  • Cyclohexyl(tolyl)methanone
  • Cyclohexyl(4-methoxyphenyl)methanone

Uniqueness

Cyclohexyl(mesityl)methanone is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have less bulky substituents.

Properties

CAS No.

3674-76-8

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

cyclohexyl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C16H22O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3

InChI Key

RGRRJUHUJDHUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2CCCCC2)C

Origin of Product

United States

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